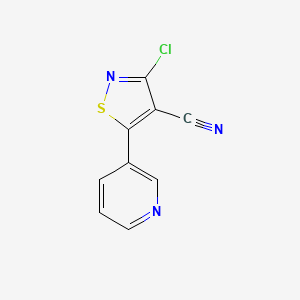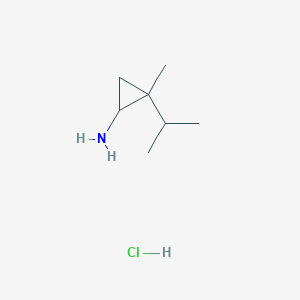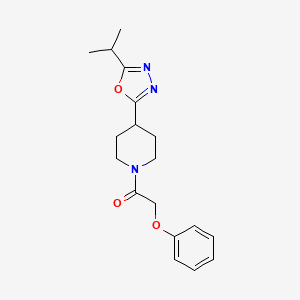
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a chemical entity that appears to be related to a class of compounds that incorporate a 1,3,4-oxadiazol moiety. This particular structure suggests that it may have been designed to exploit the biological activity associated with the oxadiazole ring, a feature that is often seen in medicinal chemistry due to its potential pharmacological properties.
Synthesis Analysis
While the specific synthesis of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is not detailed in the provided papers, a related compound, 1,2:4,5-Di-O-isopropylidene-3-C-(5-phenyl-1,2,4-oxadiazol-3-yl)-beta-D-psicopyranose, was synthesized using a novel procedure from a psicopyranose derivative . The synthesis involved an intramolecular replacement reaction facilitated by neighboring group participation, which could be a relevant method for the synthesis of similar oxadiazole-containing compounds. This suggests that a similar approach might be applicable for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds containing the 1,3,4-oxadiazol ring has been characterized in related studies. The oxadiazole ring is known for its stability and conjugation, which can contribute to the bioactivity of the molecule . The presence of a piperidine moiety, as seen in the related compound synthesized in the second paper, indicates that the compound may have a spirocyclic structure, which can influence its chemical reactivity and physical properties .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the 1,3,4-oxadiazol ring and the piperidine moiety. The oxadiazole ring is known to participate in various chemical reactions due to its electron-rich nature, which can interact with electrophiles . The piperidine ring, being a secondary amine, could also be involved in reactions such as alkylation or acylation . These functional groups could be key sites for further chemical modifications to enhance the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone would be influenced by its molecular structure. The oxadiazole ring could contribute to the compound's stability and its ability to engage in π-π interactions, which might affect its solubility and binding affinity to biological targets . The piperidine ring could impart basicity to the compound, affecting its solubility and permeability . The combination of these features would be important in determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics.
Safety And Hazards
Zukünftige Richtungen
The compound’s unique structure offers potential in drug discovery, material science, and medicinal chemistry, fostering advancements in various fields1. However, the specific future directions would depend on the results of further research and development efforts involving this compound.
Eigenschaften
IUPAC Name |
2-phenoxy-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)17-19-20-18(24-17)14-8-10-21(11-9-14)16(22)12-23-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXALMVKPACMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

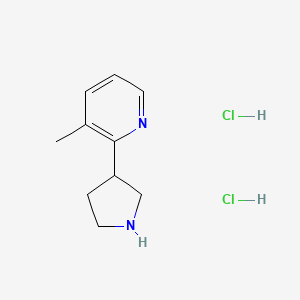

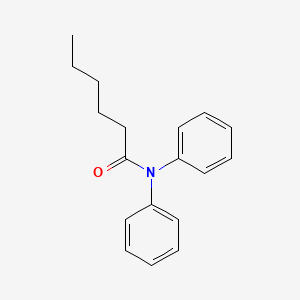
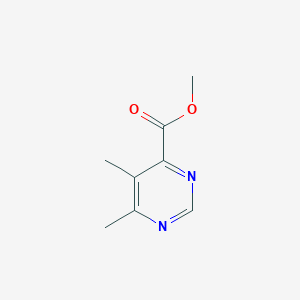
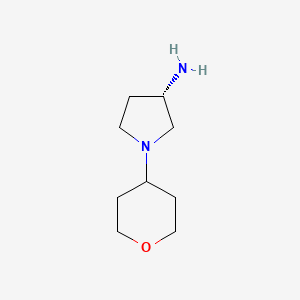
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)
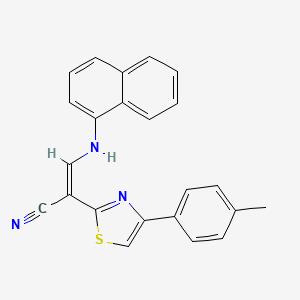
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)
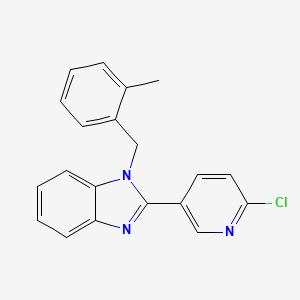
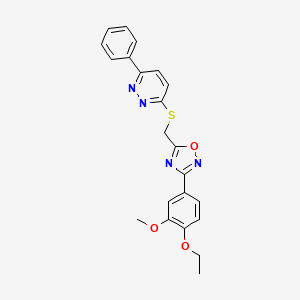
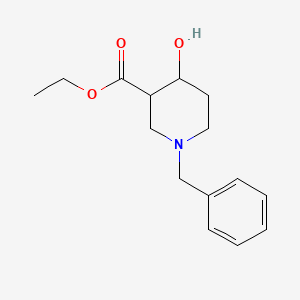
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)
